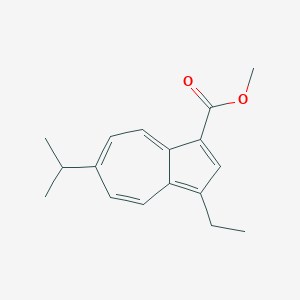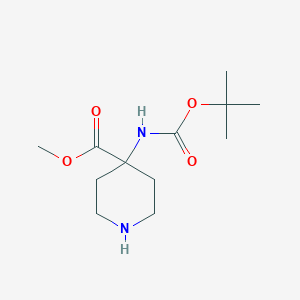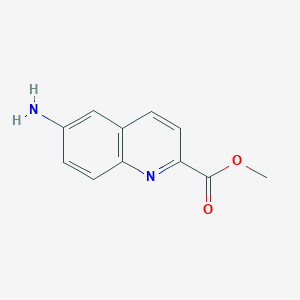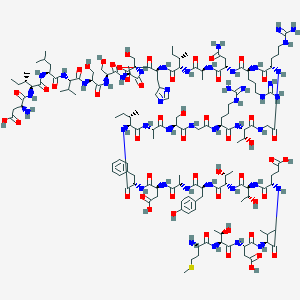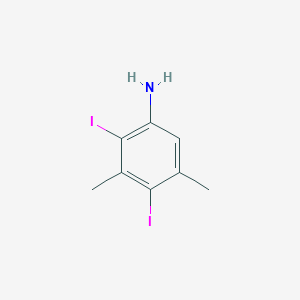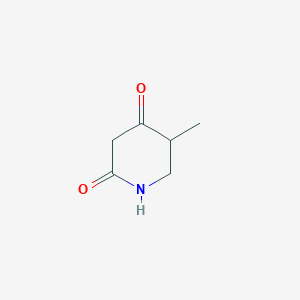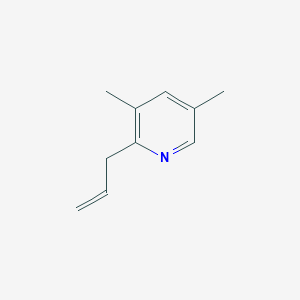
2-Allyl-3,5-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Allyl-3,5-dimethylpyridine is a heterocyclic compound that belongs to the pyridine family. It is a colorless liquid with a pungent odor and is widely used in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in the field of chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
2-Allyl-3,5-dimethylpyridine has a wide range of scientific research applications. It is used as a building block in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry and as a catalyst in organic reactions. In addition, it is used as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Allyl-3,5-dimethylpyridine is not well understood. However, it is believed to act as a nucleophile in organic reactions and as a Lewis base in coordination chemistry. It can also participate in hydrogen bonding, which makes it useful in the synthesis of supramolecular structures.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Allyl-3,5-dimethylpyridine. However, it has been shown to have antimicrobial properties and is effective against certain bacterial and fungal strains. It has also been shown to have insecticidal properties and is effective against certain insect pests.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Allyl-3,5-dimethylpyridine is its versatility. It can be used as a building block in the synthesis of various organic compounds and as a catalyst in organic reactions. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.
Direcciones Futuras
There are several future directions for the research of 2-Allyl-3,5-dimethylpyridine. One potential area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of its biological activities and potential applications in medicine and agriculture. Additionally, the development of new catalytic applications for this compound could have significant implications for the field of organic chemistry.
Conclusion
In conclusion, 2-Allyl-3,5-dimethylpyridine is a versatile compound with a wide range of scientific research applications. Its unique properties make it useful in the synthesis of various organic compounds, as a ligand in coordination chemistry, and as a catalyst in organic reactions. While there is limited information available on its biochemical and physiological effects, it has shown promise as an antimicrobial and insecticidal agent. The future directions for research in this area are numerous and could have significant implications for the field of chemistry, biology, and medicine.
Métodos De Síntesis
The synthesis of 2-Allyl-3,5-dimethylpyridine is achieved by the reaction of 2-methyl-3,5-dimethylpyridine with allyl bromide. This reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is exothermic and requires careful temperature control. The product is then purified by distillation or column chromatography.
Propiedades
Número CAS |
113985-35-6 |
|---|---|
Nombre del producto |
2-Allyl-3,5-dimethylpyridine |
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
3,5-dimethyl-2-prop-2-enylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-5-10-9(3)6-8(2)7-11-10/h4,6-7H,1,5H2,2-3H3 |
Clave InChI |
XXNQPUADQKRVEF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1)CC=C)C |
SMILES canónico |
CC1=CC(=C(N=C1)CC=C)C |
Sinónimos |
Pyridine,3,5-dimethyl-2-(2-propenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B55950.png)

![Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)](/img/structure/B55956.png)
